molecular formula C8H8Cl2O B2732014 2-Chloro-1-(chloromethyl)-4-methoxybenzene CAS No. 101080-63-1

2-Chloro-1-(chloromethyl)-4-methoxybenzene

Cat. No.: B2732014
CAS No.: 101080-63-1
M. Wt: 191.05
InChI Key: VCCMJKRDVTXQQC-UHFFFAOYSA-N
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Description

2-Chloro-1-(chloromethyl)-4-methoxybenzene (CAS 101080-63-1) is a versatile aromatic building block of significant interest in synthetic organic chemistry, particularly in the development of pharmaceuticals and advanced materials. Its molecular formula is C 8 H 8 Cl 2 O, with a molecular weight of 191.06 g/mol . The compound features a benzene ring substituted with both a chloromethyl group (-CH 2 Cl) and a chloro group at adjacent positions, along with a methoxy group (-OCH 3 ) at the para position relative to the chloromethyl . This distinct structure, which can also be referred to as 2-chloro-4-(chloromethyl)-1-methoxybenzene, provides two distinct reactive sites . The benzylic chloromethyl group is highly reactive in nucleophilic substitution reactions and can be used to introduce the 2-chloro-4-methoxybenzyl moiety into more complex molecules. The aromatic chloro group offers a different reactivity profile, often leveraged in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of biaryl or aniline derivatives. Researchers value this compound as a key precursor in multi-step synthetic routes. Handling this reagent requires strict safety protocols. It is classified as a hazardous chemical and carries GHS hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage and may cause respiratory irritation . Appropriate personal protective equipment and the use of a fume hood are essential. This product is intended for research and development purposes in a laboratory setting only. It is strictly for scientific research and is not intended for diagnostic, therapeutic, or personal use . Typical packaging includes a range of sizes from grams to bulk quantities, and it is recommended to store the material at -10°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(chloromethyl)-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCMJKRDVTXQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 1 Chloromethyl 4 Methoxybenzene

Precursor-Based Chlorination Approaches

A common and effective strategy for the synthesis of 2-Chloro-1-(chloromethyl)-4-methoxybenzene involves the chlorination of its hydroxymethyl analogue, (2-chloro-4-methoxyphenyl)methanol (B2989541). This precursor-based approach allows for controlled introduction of the chloromethyl group.

Thionyl Chloride-Mediated Conversion of Hydroxymethyl Analogues

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of alcohols to alkyl chlorides due to its reactivity and the convenient removal of byproducts, which are gaseous (SO₂ and HCl).

The synthesis of the key precursor, (2-chloro-4-methoxyphenyl)methanol, can be accomplished in a two-step process starting from 2-chloroanisole (B146271).

The first step is the Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds. chemistrysteps.com In this reaction, 2-chloroanisole is treated with a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com The electron-donating methoxy (B1213986) group in 2-chloroanisole directs the formylation primarily to the para position, yielding 2-chloro-4-methoxybenzaldehyde (B1588500). The reaction conditions, such as temperature and molar ratios of reactants, can be optimized to maximize the yield of the desired aldehyde. niscpr.res.in

The subsequent step involves the reduction of the formyl group of 2-chloro-4-methoxybenzaldehyde to a hydroxymethyl group. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones. masterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature. ugm.ac.id Alternatively, lithium aluminum hydride (LiAlH₄), a more powerful reducing agent, can also be employed, usually in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.commasterorganicchemistry.com While highly effective, LiAlH₄ is less selective and requires more stringent anhydrous conditions due to its high reactivity with protic solvents. ic.ac.ukchemicalbook.com

Table 1: Illustrative Conditions for the Reduction of Aromatic Aldehydes

Reducing AgentSolvent(s)Typical Conditions
Sodium Borohydride (NaBH₄)Methanol, EthanolRoom temperature, 1-2 hours
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 °C to room temperature, 1-3 hours

The conversion of (2-chloro-4-methoxyphenyl)methanol to this compound using thionyl chloride proceeds through a nucleophilic substitution reaction. The reaction is initiated by the attack of the alcoholic oxygen on the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion. This step effectively converts the hydroxyl group into a good leaving group.

The subsequent step can proceed via two main pathways depending on the reaction conditions. In the absence of a base, an internal nucleophilic attack by the chloride ion from the chlorosulfite intermediate can occur (Sₙi mechanism), leading to the formation of the alkyl chloride with retention of configuration. However, for benzylic alcohols, the reaction often proceeds via an Sₙ2 mechanism, where the chloride ion attacks the carbon atom from the backside, resulting in an inversion of configuration. The presence of a base, such as pyridine (B92270), can facilitate the Sₙ2 pathway by reacting with the intermediate to generate a more reactive species and a free chloride ion. sci-hub.ru The driving force for the reaction is the formation of the stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com

Several factors can be optimized to enhance the yield and purity of this compound in the thionyl chloride-mediated chlorination. The stoichiometry of the reactants is crucial; an excess of thionyl chloride is often used to ensure complete conversion of the alcohol. google.com

The choice of solvent can also influence the reaction outcome. While the reaction can be run neat, inert solvents such as chloroform (B151607) or dichloromethane (B109758) are often employed. thieme-connect.de The reaction temperature is another important parameter. The reaction is typically carried out at room temperature or with gentle heating. commonorganicchemistry.com

A key consideration in the reaction of substituted benzyl (B1604629) alcohols with thionyl chloride is the potential for side reactions, such as the formation of sulfite (B76179) esters. sci-hub.ru The ratio of chloride to sulfite product can be influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net For instance, electron-donating groups can favor the formation of the benzyl chloride. sci-hub.ru To suppress the formation of byproducts and drive the reaction towards the desired chloride, a base like pyridine can be added to scavenge the generated HCl. scribd.com

Table 2: General Parameters for Optimization of Benzyl Alcohol Chlorination with SOCl₂

ParameterConditionRationale
Stoichiometry Excess SOCl₂Ensures complete conversion of the alcohol.
Solvent Inert solvents (e.g., CH₂Cl₂, CHCl₃) or neatProvides a medium for the reaction and can influence reactivity.
Temperature Room temperature to gentle refluxControls the reaction rate and minimizes side reactions.
Additives Base (e.g., pyridine)Scavenges HCl, can influence the reaction mechanism and suppress byproduct formation.

Phosphorus Pentachloride-Induced Chlorination Strategies from Benzyl Alcohol Derivatives

Phosphorus pentachloride (PCl₅) is another effective reagent for the chlorination of alcohols, including benzyl alcohol derivatives. scribd.com

Both thionyl chloride and phosphorus pentachloride are powerful chlorinating agents for converting alcohols to alkyl chlorides, but they have distinct advantages and disadvantages.

Reactivity and Byproducts: Both reagents react vigorously with alcohols. scribd.com A significant advantage of thionyl chloride is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification. acs.org In contrast, the reaction with phosphorus pentachloride produces phosphoryl chloride (POCl₃) and hydrogen chloride. POCl₃ is a high-boiling liquid that needs to be separated from the product, which can complicate the workup procedure.

Mechanism and Stereochemistry: The stereochemical outcome of the chlorination can differ between the two reagents. While reactions with thionyl chloride can proceed with either retention or inversion of configuration depending on the conditions, reactions with phosphorus pentachloride often lead to inversion of configuration, consistent with an Sₙ2 mechanism.

Substrate Scope and Selectivity: Both reagents are generally effective for primary and secondary alcohols. For the synthesis of this compound from its corresponding alcohol, both reagents would be expected to be effective. The choice between them may come down to practical considerations such as the ease of purification and the desired stereochemical outcome if a chiral center were present.

Table 3: Comparison of SOCl₂ and PCl₅ for the Chlorination of Alcohols

FeatureThionyl Chloride (SOCl₂)Phosphorus Pentachloride (PCl₅)
Byproducts SO₂ (gas), HCl (gas)POCl₃ (liquid), HCl (gas)
Purification Generally simpler due to gaseous byproducts.More complex due to the need to separate liquid POCl₃.
Mechanism Sₙi or Sₙ2, depending on conditions.Typically Sₙ2.
Stereochemistry Retention or inversion.Predominantly inversion.

Direct Aromatic Functionalization Routes

Direct functionalization of the aromatic ring of 4-chloroanisole (B146269) presents a primary avenue for the synthesis of this compound. These methods involve the direct introduction of the chloromethyl group onto the benzene (B151609) ring, followed by a subsequent chlorination step.

Electrophilic Chloromethylation and Subsequent Electrophilic Chlorination

A well-established method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction. researchgate.net This reaction typically involves the use of formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. researchgate.net For the synthesis of the target molecule, this would involve the chloromethylation of 4-chloroanisole.

The mechanism of chloromethylation in systems utilizing formaldehyde and hydrogen chloride is a classic example of an electrophilic aromatic substitution. The reaction is initiated by the activation of formaldehyde by a protic or Lewis acid. In the presence of hydrogen chloride, the electrophilic species is generally considered to be a chloromethyl cation (ClCH₂⁺) or a related reactive intermediate. nih.gov The precise nature of the electrophile can be complex and may involve species such as the (chloromethyl)oxonium cation. nih.gov

The reaction proceeds in the following steps:

Generation of the Electrophile: Formaldehyde is protonated by the acid, making the carbonyl carbon more electrophilic. Subsequent reaction with chloride ions can lead to the formation of the chloromethyl cation.

Electrophilic Attack: The electron-rich aromatic ring of the anisole (B1667542) derivative attacks the electrophilic chloromethyl species, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Rearomatization: A base, typically the chloride ion, abstracts a proton from the carbon atom bearing the newly introduced chloromethyl group, restoring the aromaticity of the ring and yielding the chloromethylated product.

Kinetic studies on the chloromethylation of benzene and toluene (B28343) have suggested that the formation of the electrophile can be the rate-determining step. nih.gov

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming chloromethyl group. In the case of 4-chloroanisole, the starting material for synthesizing this compound, the methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its resonance effect. Conversely, the chloro group (-Cl) is a deactivating, ortho-, para-directing group due to its inductive electron-withdrawing effect and resonance electron-donating effect.

Given that the para position is already occupied by the chlorine atom, the incoming electrophile will be directed to the positions ortho to the methoxy group. This would lead to the formation of 2-chloro-5-(chloromethyl)-1-methoxybenzene and 3-chloro-4-methoxybenzyl chloride. To obtain the desired this compound, a subsequent electrophilic chlorination of a suitable precursor would be necessary.

A patent for the chloromethylation of anisole using paraformaldehyde and hydrogen chloride in the presence of acetic acid reported the formation of both 4-(chloromethyl)anisole and 2-(chloromethyl)anisole, with the para-isomer being the major product. google.com This indicates that substitution occurs at positions activated by the methoxy group. The table below summarizes the isomer distribution from one of the examples in the patent.

Isomer Distribution in the Chloromethylation of Anisole

Isomer Percentage
4-(Chloromethyl)anisole ~60.5%
2-(Chloromethyl)anisole ~20.8%

Data from a patent describing the chloromethylation of anisole. google.com

This data underscores the challenge of controlling regioselectivity in multi-substituted aromatics, where a mixture of isomers is often obtained. The separation of these isomers can be a significant hurdle in the synthesis of a specific target compound.

The choice of catalyst and the optimization of reaction conditions are critical for achieving high yields and selectivity in chloromethylation reactions. Lewis acids are commonly employed as catalysts to enhance the electrophilicity of the chloromethylating agent. researchgate.net

Commonly used Lewis acid catalysts include:

Zinc chloride (ZnCl₂)

Aluminum chloride (AlCl₃)

Tin(IV) chloride (SnCl₄)

Iron(III) chloride (FeCl₃) nih.gov

The reactivity of the aromatic substrate influences the choice and amount of catalyst required. For activated substrates like anisole derivatives, milder catalysts and conditions may be sufficient. nih.gov Reaction parameters that can be optimized include:

Temperature: Higher temperatures can lead to increased reaction rates but may also promote the formation of byproducts.

Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can also lead to side reactions.

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates.

Concentration of Reactants: The molar ratios of the aromatic substrate, formaldehyde, and hydrogen chloride can affect the yield and selectivity.

Phase transfer catalysis has also been explored as a method to improve the efficiency of chloromethylation reactions, offering advantages such as milder conditions and potentially higher yields. researchgate.net

Emerging Palladium-Catalyzed C-H Activation for Direct Chloromethylation of Haloanisoles

In recent years, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic compounds. nih.gov This methodology offers the potential for highly regioselective reactions under milder conditions compared to traditional electrophilic substitutions.

The primary challenge in C-H activation is achieving high regioselectivity, as aromatic compounds often possess multiple C-H bonds with similar reactivity. mdpi.com To address this, directing groups are often employed to guide the metal catalyst to a specific C-H bond, typically in the ortho position. nih.gov

For a substrate like 4-chloroanisole, the methoxy group could potentially act as a directing group, facilitating C-H activation at the ortho position. However, the development of palladium-catalyzed methods for the direct chloromethylation of haloanisoles is still an area of active research. While palladium-catalyzed C-H activation has been successfully applied for various functionalizations such as arylation and olefination, nih.govbeilstein-journals.org its application for direct chloromethylation is less common.

Advancements in this field include the development of more active and selective palladium catalysts and a deeper understanding of the reaction mechanisms. beilstein-journals.org The design of new ligands for the palladium catalyst is crucial for controlling reactivity and selectivity. nih.gov Despite the potential, significant challenges remain in applying this technology to the specific synthesis of this compound, including catalyst deactivation and the need for specific directing groups to achieve the desired regioselectivity. Further research is required to develop a viable palladium-catalyzed route for the direct chloromethylation of haloanisoles.

Advanced and Emerging Synthetic Protocols

Microwave-Assisted Synthetic Acceleration and Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the principles of microwave chemistry can be applied to its synthesis, particularly in the chloromethylation of 4-chloroanisole.

Microwave irradiation facilitates efficient and uniform heating of the reaction mixture, which can lead to a significant reduction in reaction time and an improvement in yield. In a typical chloromethylation reaction, which is often sluggish and requires prolonged heating, microwave assistance can potentially overcome these limitations. The rapid heating can also minimize the formation of byproducts that are often observed under prolonged thermal stress.

A hypothetical comparison between conventional and microwave-assisted synthesis of this compound, based on general observations in related reactions, is presented below.

ParameterConventional HeatingMicrowave Irradiation
Reaction TimeSeveral hours (e.g., 5-6 hours)Minutes (e.g., 10-20 minutes)
YieldModerate (e.g., 60-70%)High (e.g., 85-95%)
Energy ConsumptionHighLow
Byproduct FormationSignificantMinimized

The data in the table illustrates the potential advantages of employing microwave technology, such as enhanced reaction rates and yields, which are critical for developing more sustainable and economical synthetic processes.

Asymmetric Synthetic Approaches to Chiral Analogues and Derivatives

The development of asymmetric synthetic methods to produce enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. While this compound itself is achiral, the synthesis of its chiral analogues and derivatives opens up possibilities for new applications, particularly in the pharmaceutical industry where the chirality of a molecule can profoundly influence its biological activity.

Asymmetric synthesis of chiral analogues could be approached in several ways. One strategy involves the enantioselective functionalization of the chloromethyl group. For instance, a nucleophilic substitution reaction on the benzylic chloride with a chiral nucleophile or in the presence of a chiral catalyst could lead to the formation of a new stereocenter.

Another approach could involve the asymmetric synthesis of a precursor molecule that already contains the desired stereochemistry, followed by its conversion to the target chiral derivative of this compound. The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, is central to these strategies. These catalysts can create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other.

While specific examples of asymmetric synthesis leading to chiral derivatives of this compound are not yet prevalent in the literature, the general principles of asymmetric catalysis provide a clear roadmap for future research in this area.

Comparative Analysis of Synthetic Route Efficiencies, Scalability, and Selectivity

The choice of a synthetic route for an industrial chemical is dictated by several factors, including yield, cost of starting materials, reaction conditions, scalability, and selectivity. For the synthesis of this compound, various methods can be envisaged, with the classical Blanc chloromethylation of 4-chloroanisole being a primary route.

The Blanc reaction typically involves the treatment of an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. fit.edu However, this method can suffer from the formation of byproducts, most notably diarylmethanes, which arise from the further reaction of the product with the starting material. fit.edu

An alternative approach involves a two-step process where 4-chloroanisole is first hydroxymethylated, followed by the conversion of the resulting benzyl alcohol to the corresponding chloride. This can offer better control over the reaction and minimize byproduct formation, but it adds to the number of synthetic steps.

A comparative analysis of potential synthetic routes is presented in the table below, highlighting key parameters that are crucial for industrial applications.

Synthetic RouteReagentsEfficiency (Yield)ScalabilitySelectivity
Direct Chloromethylation (Blanc Reaction)4-chloroanisole, formaldehyde, HCl, ZnCl2ModerateHighModerate (byproduct formation)
Two-Step: Hydroxymethylation then Chlorination1. 4-chloroanisole, formaldehyde, acid/base catalyst 2. Thionyl chloride or HClHighModerateHigh
Chloromethylation with Chloromethyl Methyl Ether4-chloroanisole, chloromethyl methyl ether, Lewis acidHighLow (due to carcinogenicity of the reagent)High

Reactivity and Transformational Chemistry of 2 Chloro 1 Chloromethyl 4 Methoxybenzene

Oxidative Transformations of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is generally stable to many oxidizing agents. However, its transformation, typically involving cleavage of the methyl-oxygen bond (O-demethylation), can be achieved under specific and often harsh conditions. This converts the aryl methyl ether into a phenol (B47542).

Common reagents for aryl methyl ether cleavage include strong protic acids like HBr or HI, and Lewis acids such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃). wikipedia.orgreddit.com For substrates with electron-withdrawing groups, certain catalytic systems can be employed. For instance, rhodium complexes have been shown to catalyze the cleavage of the C–OMe bond in aryl methyl ethers that possess groups like formyl or chloro substituents. acs.org Given the presence of the chloro and chloromethyl groups, such catalytic methods could potentially be applied.

Additionally, certain soil bacteria have been shown to perform O-demethylation on chloroanisoles as the first step in their biodegradation, typically using oxygenase-type or tetrahydrofolate-dependent demethylase enzymes. nih.gov This biochemical pathway highlights an alternative, albeit specialized, route for this transformation.

Reductive Transformations of Halogen Atoms (Aromatic and Benzylic)

Both the aromatic and benzylic chlorine atoms can be removed through reductive dehalogenation, replacing the C-Cl bond with a C-H bond. The differing reactivity of the two chlorides allows for potential selectivity.

Benzylic Chloride Reduction: The benzylic C-Cl bond is more readily cleaved. Methods like catalytic hydrogenation using a palladium-on-carbon catalyst (Pd/C) with a hydrogen source (e.g., H₂ gas, formate (B1220265) salts) can selectively reduce the benzylic chloride while leaving the aryl chloride intact under controlled conditions. nih.gov Electrochemical methods have also been studied for the reduction of benzyl (B1604629) chloride. acs.org The reaction often proceeds through a radical pathway. nih.govontosight.ai

Aromatic Chloride Reduction: The aryl C-Cl bond is stronger and more difficult to reduce. Its reduction typically requires more vigorous conditions, such as higher catalyst loading, higher hydrogen pressure, or stronger reducing agents. organic-chemistry.org Catalytic hydrogenation can remove the aryl chloride, but achieving selectivity over the more labile benzylic chloride would be challenging. organic-chemistry.orgnih.gov Ruthenium(II) phosphine (B1218219) complexes have been shown to be effective catalysts for the dechlorination of chloroarenes via transfer hydrogenation from alcohols. acs.org

By carefully selecting the catalyst and reaction conditions, it is possible to achieve either selective reduction of the benzylic chloride or complete reduction of both chlorine atoms.

Electrophilic Aromatic Substitution Patterns and Directing Effects

Electrophilic aromatic substitution (EAS) introduces new substituents onto the benzene (B151609) ring. The position of the incoming electrophile is determined by the directing effects of the substituents already present: the methoxy group, the chlorine atom, and the chloromethyl group.

Methoxy Group (-OCH₃): This is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comyoutube.com

Chlorine Atom (-Cl): Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the carbocation intermediate (sigma complex) through resonance. libretexts.orglibretexts.org

Chloromethyl Group (-CH₂Cl): The effect of this group is more nuanced. While the chlorine atom is electronegative, the -CH₂Cl group as a whole is generally considered to be weakly electron-donating (via hyperconjugation) or weakly deactivating. It is an ortho-, para-director. stackexchange.com

When multiple substituents are present, the most powerful activating group typically controls the position of substitution. unizin.org In this molecule, the methoxy group is the dominant director. Therefore, electrophiles will be directed primarily to the positions ortho and para to the methoxy group. The para position is already occupied by the chloromethyl group, leaving the two ortho positions (C-3 and C-5) as the most likely sites for substitution.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
SubstituentActivating/Deactivating EffectDirecting Effect
-OCH₃ (at C-4)Strongly ActivatingOrtho, Para
-Cl (at C-2)Weakly DeactivatingOrtho, Para
-CH₂Cl (at C-1)Weakly Deactivating/DonatingOrtho, Para
Predicted Major Substitution Position(s)C-3 and C-5 (ortho to -OCH₃)

Metal-Catalyzed Cross-Coupling Reaction Pathways

The aryl chloride moiety of 2-Chloro-1-(chloromethyl)-4-methoxybenzene can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are less reactive than the corresponding bromides and iodides, modern catalytic systems have been developed to effectively activate the C-Cl bond.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid) in the presence of a palladium catalyst and a base to form a biaryl structure. organic-chemistry.org While challenging, the coupling of deactivated aryl chlorides like chloroanisole derivatives has been achieved using specialized catalysts, often featuring bulky, electron-rich phosphine ligands. researchgate.net

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of the aryl chloride with an alkene, catalyzed by palladium. wikipedia.org This reaction forms a new carbon-carbon bond and results in a substituted alkene. rsc.org Similar to the Suzuki coupling, activating the C-Cl bond requires robust catalytic systems. organic-chemistry.orgmdpi.com

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orglibretexts.org Copper-free conditions have also been developed. nih.gov The reaction is a valuable method for synthesizing arylalkynes.

The benzylic chloride is generally not reactive under these conditions, allowing for selective functionalization at the aromatic ring. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields in the cross-coupling of aryl chlorides.

Suzuki-Miyaura Coupling and Related Processes with this compound Derivatives

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between organohalides and organoboron compounds. nobelprize.org The presence of two different C-Cl bonds in this compound allows for chemoselective functionalization. The aryl chloride can undergo oxidative addition to a Pd(0) catalyst, initiating the Suzuki-Miyaura catalytic cycle, while the benzylic chloride is more susceptible to nucleophilic substitution or can also participate in certain cross-coupling reactions. kochi-tech.ac.jpnih.gov

The reactivity of aryl chlorides in Suzuki couplings, once a significant challenge, has been overcome with the development of advanced catalyst systems, particularly those employing electron-rich, bulky phosphine ligands. uwindsor.ca This allows for the selective coupling of the aryl chloride position of this compound with a variety of aryl- and vinyl-boronic acids. Conversely, the benzylic chloride position can also be targeted in palladium-catalyzed couplings, often under different conditions or with different catalyst systems that favor its activation. kochi-tech.ac.jp This differential reactivity enables the molecule to be used in sequential coupling reactions to build complex biaryl or aryl-alkyl structures. kochi-tech.ac.jp

Reactive SiteCoupling PartnerTypical Catalyst/LigandTypical BasePotential Product Structure
Aryl Chloride (C1-Cl)Arylboronic Acid (Ar-B(OH)₂)Pd(OAc)₂ / SPhos or XPhosK₂CO₃ or K₃PO₄Substituted 2-(chloromethyl)-4-methoxybiphenyl
Benzylic Chloride (CH₂-Cl)Arylboronic Acid (Ar-B(OH)₂)PdCl₂(dppf)Cs₂CO₃Substituted 2-chloro-1-(arylmethyl)-4-methoxybenzene
Aryl Chloride (C1-Cl)Alkylboronic Acid (R-B(OH)₂)[Pd(allyl)Cl]₂ / Buchwald LigandsK₃PO₄Substituted 2-(chloromethyl)-1-alkyl-4-methoxybenzene

Role as a Versatile Chemical Precursor and Building Block

The bifunctional nature of this compound makes it an ideal building block for constructing complex organic scaffolds and for the generation of chemical libraries. Its two distinct reactive handles—the aryl chloride and the benzylic chloride—can be addressed sequentially. For example, the more reactive benzylic chloride can first be displaced by a range of nucleophiles (e.g., amines, thiols, alcohols) to introduce a first point of diversity. Subsequently, the less reactive aryl chloride can be functionalized via a Suzuki-Miyaura or other palladium-catalyzed cross-coupling reaction to introduce a second, different substituent. This stepwise, controlled functionalization allows for the systematic synthesis of a large library of related compounds from a single, common intermediate, which is a core principle of combinatorial chemistry.

The synthesis of organic optoelectronic materials, such as conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), heavily relies on cross-coupling reactions to build extended π-conjugated systems. nih.gov this compound can serve as a valuable precursor in this field. Through derivatization, it can be converted into a monomer for polymerization. For instance, a double Suzuki-Miyaura coupling reaction, reacting at both the aryl chloride site and a functional group introduced at the benzylic position, could be used to incorporate the molecule into a polymer backbone. The methoxy and chloro substituents on the aromatic ring can be used to tune the electronic properties (e.g., HOMO/LUMO levels) and physical characteristics (e.g., solubility, morphology) of the resulting materials, which is critical for optimizing the performance of electronic devices. nih.gov

In complex organic synthesis, protecting groups are essential for temporarily masking reactive functional groups. jocpr.com A key concept is orthogonality, where one protecting group can be removed under specific conditions without affecting other protecting groups in the molecule. jocpr.comresearchgate.net The 4-methoxybenzyl (PMB) group, introduced using a reagent like 4-methoxybenzyl chloride, is a widely used protecting group for alcohols and amines due to its stability under many conditions and its selective removal. nih.govresearchgate.net

This compound is a substituted derivative of 4-methoxybenzyl chloride and can be used to install a 2-chloro-4-methoxybenzyl (Cl-PMB) protecting group. This group shares the key properties of the standard PMB group, most notably its selective cleavage under oxidative or specific acidic conditions that leave other groups intact. universiteitleiden.nl The electron-rich nature of the methoxy-substituted benzene ring makes it susceptible to cleavage by oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). universiteitleiden.nlresearchgate.net These conditions are orthogonal to many other protecting groups, such as standard benzyl (Bn) ethers, silyl (B83357) ethers (e.g., TBDMS), and carbamates (e.g., Boc), which are stable to oxidative cleavage but labile to different conditions (e.g., hydrogenolysis, fluoride, or strong acid, respectively).

Cleavage Condition for Cl-PMB GroupReagentStability of Other Common Protecting Groups
Oxidative CleavageDDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone)Stable: Benzyl (Bn), TBDMS, Boc, Fmoc, Acetate (B1210297) (Ac)
CAN (Ceric Ammonium Nitrate)Stable: TBDMS, Boc, Fmoc, Acetate (Ac). May cleave Benzyl (Bn).
Acidic CleavageTFA (Trifluoroacetic Acid)Labile: Boc, Trityl (Trt), TBDMS (partially). Stable: Benzyl (Bn), Fmoc, Acetate (Ac).
HCl in HFIP/DCMStable: Benzyl (Bn), TBDPS, Acetate (Ac), Thioglycosides. universiteitleiden.nl

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopy provides fundamental insights into the molecular structure by probing the interaction of the compound with electromagnetic radiation. Each technique offers unique information, and together they allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the connectivity of atoms can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Chloro-1-(chloromethyl)-4-methoxybenzene, the spectrum is expected to show four distinct signals corresponding to the methoxy (B1213986) group, the chloromethyl group, and the three protons on the aromatic ring.

Methoxy Protons (-OCH₃): A singlet appearing in the upfield region, typically around 3.8 ppm, corresponding to the three equivalent protons of the methoxy group.

Chloromethyl Protons (-CH₂Cl): A singlet in the benzylic region, expected around 4.6 ppm. The downfield shift is due to the deshielding effects of the adjacent chlorine atom and the aromatic ring.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring are chemically distinct and will exhibit characteristic splitting patterns due to spin-spin coupling.

One proton will appear as a doublet, typically around 7.3 ppm.

Another proton will present as a doublet of doublets, expected near 6.9 ppm.

The third aromatic proton will likely be a doublet around 6.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated, corresponding to each carbon atom in its unique electronic environment. The chemical shifts are influenced by the attached atoms and functional groups.

Interactive Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Atom Type Signal Predicted Chemical Shift (δ, ppm) Splitting Pattern Assignment
¹H NMR 1~ 7.3Doublet (d)Aromatic H
2~ 6.9Doublet of Doublets (dd)Aromatic H
3~ 6.8Doublet (d)Aromatic H
4~ 4.6Singlet (s)-CH₂Cl
5~ 3.8Singlet (s)-OCH₃
¹³C NMR 1~ 158SingletC-OCH₃
2~ 132SingletC-Cl (Aromatic)
3~ 130SingletC-CH₂Cl
4~ 129SingletCH (Aromatic)
5~ 115SingletCH (Aromatic)
6~ 113SingletCH (Aromatic)
7~ 55Singlet-OCH₃
8~ 44Singlet-CH₂Cl

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key structural features.

Aromatic C-H Stretching: Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

Aliphatic C-H Stretching: Medium bands from the methoxy and chloromethyl groups are expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: One or more sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

C-O-C (Ether) Stretching: A strong, prominent band corresponding to the aryl-alkyl ether linkage is expected around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1030 cm⁻¹ (symmetric stretch).

C-Cl Stretching: Absorption bands for the aryl-Cl and alkyl-Cl bonds are found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Table 2: Characteristic IR Absorption Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H StretchAromatic3050 - 3100Medium-Weak
C-H StretchAliphatic (-CH₃, -CH₂)2850 - 3000Medium
C=C StretchAromatic Ring1450 - 1600Medium-Strong
C-O-C Asymmetric StretchAryl-Alkyl Ether~ 1250Strong
C-O-C Symmetric StretchAryl-Alkyl Ether~ 1030Medium
C-Cl StretchAryl Halide / Alkyl Halide600 - 800Medium-Strong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

The molecular formula of this compound is C₈H₈Cl₂O. Due to the presence of two chlorine atoms, each having two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments.

Molecular Ion (M⁺): The spectrum will show a cluster of peaks corresponding to the different isotopic combinations.

M⁺ peak (¹²C₈¹H₈³⁵Cl₂¹⁶O): m/z ≈ 190

M+2 peak (containing one ³⁷Cl): m/z ≈ 192

M+4 peak (containing two ³⁷Cl): m/z ≈ 194

The expected relative intensity ratio of these peaks will be approximately 9:6:1, a distinctive signature for a molecule with two chlorine atoms.

Key Fragmentation Pathways: A primary fragmentation pathway involves the loss of a chlorine radical from the chloromethyl group, forming a stable benzylic cation.

[M-Cl]⁺: Loss of a chlorine atom (mass 35 or 37) from the molecular ion results in a prominent fragment ion at m/z ≈ 155 (and an isotope peak at 157). This fragment is stabilized by resonance within the methoxy-substituted benzene ring.

Interactive Table 3: Predicted Mass Spectrometry Data

m/z Value (approx.) Proposed Fragment Ion Notes
190, 192, 194[C₈H₈Cl₂O]⁺Molecular ion cluster (M⁺, M+2, M+4) with ~9:6:1 intensity ratio.
155, 157[C₈H₈ClO]⁺Fragment from the loss of a ·Cl radical from the chloromethyl group.
121[C₇H₆O]⁺Potential fragment from the loss of a second ·Cl radical and subsequent rearrangement.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* electronic transitions within the benzene ring.

Unsubstituted benzene typically shows a primary absorption band around 204 nm and a weaker, secondary band around 255 nm. The presence of substituents—chloro, chloromethyl, and methoxy groups—alters the electronic structure of the benzene ring. These groups, particularly the electron-donating methoxy group, cause a bathochromic shift (shift to longer wavelengths) of these absorption bands. Therefore, the absorption maxima (λₘₐₓ) for this compound are expected to be shifted to wavelengths longer than 255 nm.

Chromatographic Separation and Purity Assessment Methods

Chromatography is indispensable for separating the target compound from starting materials, byproducts, and solvents, as well as for quantifying its purity.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is particularly well-suited for monitoring the progress of the reaction that synthesizes this compound and for determining the purity of the final product.

In a typical GC analysis, the sample is vaporized and injected into a long, thin column. The components of the sample are separated based on their boiling points and their interactions with the stationary phase coating the column. A detector at the end of the column measures the quantity of each component as it elutes.

Reaction Monitoring: By taking small aliquots from a reaction mixture over time and analyzing them by GC, the disappearance of starting materials and the appearance of the product can be tracked. This allows for the optimization of reaction conditions such as temperature and time.

Product Quantification and Purity Assessment: After the synthesis is complete, GC analysis of the purified product can determine its purity. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. Impurities will appear as separate peaks with different retention times. For this type of analysis, a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-1701) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would provide excellent resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique employed for the purity assessment and separation of isomers of this compound. Reversed-phase HPLC is particularly well-suited for the analysis of moderately polar to nonpolar compounds like chlorinated aromatic ethers.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) gel, is used in conjunction with a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is commonly employed. The precise ratio of the organic solvent to water can be adjusted to optimize the retention time and resolution of the target compound from any potential impurities or isomers. bme.hursc.orgsielc.comsielc.com

Isomer separation, a critical aspect of quality control, can be challenging due to the similar physical and chemical properties of isomers. However, HPLC offers several strategies to achieve this. Optimization of the mobile phase composition, including the use of different organic modifiers or additives, can enhance selectivity. chromatographyonline.com Furthermore, specialized stationary phases, such as those with phenyl or cyano functionalities, can provide alternative selectivities for aromatic and chlorinated compounds. In some cases, normal-phase HPLC, utilizing a polar stationary phase (e.g., silica) and a nonpolar mobile phase, may also be effective for isomer separation.

The purity of a sample of this compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak with minimal to no secondary peaks. Method validation, including parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ), is essential for ensuring the reliability of the analytical results. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of Aromatic Compounds.
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water or Methanol:Water gradient/isocratic
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column TemperatureAmbient or controlled (e.g., 30 °C)

Silica Gel Chromatography for Product Purification

Silica gel chromatography is a fundamental and widely used technique for the purification of synthetic compounds, including this compound, on both laboratory and industrial scales. wisdomlib.org This method separates compounds based on their differential adsorption to the polar silica gel stationary phase and their solubility in the mobile phase (eluent).

The purification process typically begins with the crude reaction mixture being dissolved in a minimal amount of a suitable solvent and loaded onto the top of a column packed with silica gel. commonorganicchemistry.com The choice of eluent is critical for achieving effective separation. A solvent system with the appropriate polarity is selected to allow the target compound to move down the column at a moderate rate, while impurities with different polarities will travel at different rates. For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is often used. cup.edu.cn

The separation can be monitored by Thin-Layer Chromatography (TLC) to determine the optimal eluent composition and to track the progress of the purification. cdnsciencepub.com Fractions are collected as the eluent passes through the column, and those containing the pure product, as identified by TLC, are combined. The solvent is then removed under reduced pressure to yield the purified this compound. The efficiency of the purification is dependent on factors such as the quality and particle size of the silica gel, the column dimensions, and the loading of the crude material. silicycle.com

Table 2: General Steps for Purification by Silica Gel Chromatography.
StepDescription
1. Slurry PreparationSilica gel is mixed with the initial eluent to form a slurry.
2. Column PackingThe slurry is carefully poured into the column to create a uniform packed bed.
3. Sample LoadingThe crude product is dissolved in a minimal amount of solvent and applied to the top of the silica gel.
4. ElutionThe chosen eluent or a gradient of eluents is passed through the column to separate the components.
5. Fraction CollectionFractions of the eluate are collected sequentially.
6. Analysis and PoolingFractions are analyzed by TLC, and those containing the pure product are combined.
7. Solvent RemovalThe solvent is evaporated to yield the purified compound.

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

While this compound is often handled as a liquid or low-melting solid, its derivatives can frequently be obtained in crystalline form, making X-ray crystallography a powerful tool for unambiguous structural determination. carleton.edu This technique provides precise information about the molecular geometry, including bond lengths, bond angles, and torsional angles, as well as details about the packing of molecules in the crystal lattice. suniv.ac.in

For a derivative of this compound, the process begins with the growth of a suitable single crystal. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density distribution within the unit cell, from which the atomic positions can be deduced. mdpi.com

The resulting crystal structure can confirm the connectivity of the atoms and the stereochemistry of the molecule. For instance, in the case of substituted methoxybenzene derivatives, X-ray crystallography can reveal the planarity of the benzene ring and the orientation of the substituents. iucr.orgresearchgate.net In chlorinated aromatic compounds, the C-Cl bond lengths and any intermolecular interactions involving the chlorine atoms can be precisely measured. mdpi.com The crystal packing information can also provide insights into intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking, which govern the solid-state properties of the material. mdpi.com

Table 3: Representative Crystallographic Data for a Substituted Methoxybenzene Derivative.
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)15.789(5)
β (°)109.34(3)
Volume (ų)1274.5(7)
Z4

Theoretical and Computational Chemistry Studies of 2 Chloro 1 Chloromethyl 4 Methoxybenzene

Electronic Structure and Molecular Geometry Analysis

The arrangement of electrons and the three-dimensional shape of a molecule are fundamental to its chemical and physical properties. Computational methods allow for the precise calculation of these characteristics.

Density Functional Theory (DFT) Calculations for Electron Density Distribution and Dipole Moments

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can be employed to determine the optimized molecular geometry of 2-Chloro-1-(chloromethyl)-4-methoxybenzene, providing key information on bond lengths, bond angles, and dihedral angles. For instance, in a study of a different chloro-substituted organic molecule, DFT calculations using the B3LYP/cc-pVDZ basis set were able to predict variations in bond lengths and angles, showing good correlation with experimental data.

Table 1: Predicted Geometrical Parameters and Dipole Moment for a Representative Substituted Benzene (B151609)

ParameterValue
C-Cl Bond Length (Å)1.74
C-O Bond Length (Å)1.36
C-C (aromatic) Bond Length (Å)1.39
Dipole Moment (Debye)2.5
Note: The data in this table is illustrative and based on typical values for similar functional groups in substituted benzenes as specific data for this compound is not available.

Molecular Orbital Theory (HOMO-LUMO Analysis) in Reactivity Prediction and Charge Transfer Assessment

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and the likelihood of intramolecular charge transfer. isroset.org

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. isroset.org In a DFT study of a substituted phenol (B47542), the HOMO and LUMO were found to be localized in the plane extending from the phenol ring to a dinitrobenzene ring, with a calculated HOMO-LUMO gap of 0.13061 atomic units. nih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich methoxy-substituted benzene ring, while the LUMO may have significant contributions from the chloromethyl and chloro substituents.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Model Aromatic Compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Note: These values are representative and intended to illustrate the concept. Specific calculations for this compound are required for accurate data.

Vibrational Analysis and Spectroscopic Data Correlation

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using methods like DFT, researchers can assign the vibrational modes to specific molecular motions, such as stretching, bending, and torsion. These theoretical spectra can be compared with experimental data to confirm the molecular structure. isroset.org

For example, a theoretical study on 1-chloro-3-methoxybenzene and 2,4-difluoro-1-methoxybenzene employed DFT computations with the B3LYP method and a 6-311++G(d,p) basis set to determine the vibrational frequencies. The assignments of these frequencies were performed using Total Energy Distribution (TED) analysis, and the computed values were found to be in good agreement with the experimental FT-IR and FT-Raman spectra. isroset.org A similar approach for this compound would allow for the prediction and interpretation of its vibrational spectra.

Reactive Site Prediction and Mechanistic Insights

Computational methods are invaluable for identifying the most likely sites for chemical reactions to occur on a molecule and for providing insights into reaction mechanisms.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are likely sites for nucleophilic attack. researchgate.net

In the case of this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the chlorine atoms, making them potential sites for interaction with electrophiles. The hydrogen atoms of the chloromethyl group and the aromatic ring would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Electron Localization Function (ELF) and Reduced Density Gradient (RDG) Analysis

The Electron Localization Function (ELF) is a method used to visualize the regions of a molecule where electron pairs are localized, such as in chemical bonds and lone pairs. nih.gov This analysis provides a detailed picture of the chemical bonding within the molecule.

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

Fukui functions are a central concept in Density Functional Theory (DFT) for characterizing the reactivity of a chemical species. They describe the change in the electron density of a molecule at a given position when the total number of electrons is changed. Essentially, the Fukui function indicates the propensity of a region of a molecule to either donate or accept electrons, making it a powerful tool for predicting the sites of nucleophilic and electrophilic attack.

For this compound, the Fukui functions can be calculated to identify the most reactive sites. The function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, finite difference approximations are used, leading to three main types of Fukui functions:

f+(r) : For nucleophilic attack (electron acceptance). This is approximated by the difference in electron density between the neutral molecule and its anionic state.

f-(r) : For electrophilic attack (electron donation). This is approximated by the difference in electron density between the neutral molecule and its cationic state.

f0(r) : For radical attack. This is the average of f+(r) and f-(r).

A higher value of the Fukui function at a specific atom indicates a higher reactivity of that site towards the corresponding type of attack. For this compound, one would expect the aromatic ring, the chlorine atoms, and the chloromethyl group to be the primary sites of interest.

Illustrative Data Table for Fukui Functions

The following table presents hypothetical Fukui function values for selected atoms of this compound to illustrate how such data would be presented. These values are not derived from actual quantum chemical calculations for this molecule but serve as a representative example.

Atom/Positionf+ (Nucleophilic Attack)f- (Electrophilic Attack)Most Likely Attack
C1 (-OCH₃)0.0250.085Electrophilic
C2 (-Cl)0.0900.030Nucleophilic
C30.0300.150Electrophilic
C4 (-CH₂Cl)0.0450.050Electrophilic
C50.0280.145Electrophilic
C60.0850.035Nucleophilic
Cl (on Ring)0.1500.010Nucleophilic
C (of CH₂Cl)0.2500.020Nucleophilic
Cl (of CH₂Cl)0.1800.015Nucleophilic

Note: The data in this table is for illustrative purposes only.

From this hypothetical data, the carbon atom of the chloromethyl group (C of CH₂Cl) would be the most susceptible to nucleophilic attack, which is consistent with the known reactivity of benzyl (B1604629) halides. The positions ortho and para to the activating methoxy group (C3 and C5) would be the most likely sites for electrophilic attack.

Conformational Analysis and Potential Energy Surface Studies

The three-dimensional structure and conformational flexibility of this compound are crucial for understanding its reactivity and interactions. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion. This is achieved by exploring the molecule's potential energy surface (PES).

The PES is a mathematical function that relates the energy of a molecule to its geometry. For this compound, key dihedral angles would be scanned to map out the PES. These would include the rotation around the C-O bond of the methoxy group and the C-C bond of the chloromethyl group.

Computational methods like molecular mechanics or, more accurately, quantum chemical methods such as DFT, would be employed to calculate the energy for a series of geometries. The results of a conformational search would reveal the most stable arrangement of the substituents on the benzene ring. For instance, the orientation of the methoxy and chloromethyl groups relative to the ring and the other chlorine atom would be determined. Ortho-substituents can cause steric hindrance that forces groups like the methoxy group out of the plane of the benzene ring.

Illustrative Data Table for Conformational Analysis

This table provides a hypothetical summary of a conformational analysis for this compound.

ConformerDihedral Angle (C₂-C₁-O-CH₃)Dihedral Angle (C₅-C₄-CH₂-Cl)Relative Energy (kcal/mol)Population (%)
A 0° (Planar)60°0.0075.3
B 90° (Perpendicular)60°2.501.5
C 0° (Planar)180°1.2013.2
D 90° (Perpendicular)180°3.700.2

Note: The data in this table is for illustrative purposes only.

This hypothetical analysis suggests that the most stable conformer has the methoxy group in the plane of the benzene ring, which maximizes π-conjugation. The potential energy surface would also reveal the energy barriers for rotation between these conformers.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (focused on chemical reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity, in this case, its chemical reactivity. For this compound, a QSAR study would aim to predict its reactivity in specific reactions based on calculated molecular descriptors.

The development of a QSAR model for chemical reactivity would involve the following steps:

Data Set Selection: A series of structurally related compounds with known experimental reactivity data (e.g., reaction rates, equilibrium constants) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound using computational chemistry software. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or topological.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical equation that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

For predicting the reactivity of this compound, relevant descriptors would likely include:

Electronic Descriptors: The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap can indicate chemical reactivity.

Quantum Chemical Descriptors: Atomic charges, dipole moment, and polarizability can all influence how a molecule interacts with other reactants.

Topological Descriptors: These are numerical representations of the molecular structure that can capture aspects of its size, shape, and branching.

Illustrative Data Table for QSAR Descriptors

The following table shows a hypothetical set of calculated molecular descriptors for this compound that could be used in a QSAR model for predicting its reactivity.

DescriptorValueUnitsRelevance to Reactivity
HOMO Energy-8.5eVElectron-donating ability
LUMO Energy-1.2eVElectron-accepting ability
HOMO-LUMO Gap7.3eVChemical stability/reactivity
Dipole Moment2.5DebyePolarity and intermolecular interactions
Molecular Polarizability18.5ųResponse to an electric field
Molecular Surface Area195.2ŲSteric accessibility

Note: The data in this table is for illustrative purposes only.

A hypothetical QSAR equation for predicting a reaction rate constant (log k) might look like:

log k = β₀ + β₁(HOMO) + β₂(LUMO) + β₃(Dipole Moment) + ...

By inputting the calculated descriptors for this compound into a validated QSAR model, its reactivity could be predicted without the need for experimental measurements.

Future Directions and Broader Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of chloromethylated aromatic compounds, such as the Blanc chloromethylation, often involves harsh reagents and produces undesirable byproducts. Future research will likely focus on developing more sustainable and efficient synthetic methodologies. This includes the exploration of alternative chloromethylating agents and catalytic systems that operate under milder conditions and minimize waste.

Another area of development is the use of safer chloromethylating agents. For instance, the combination of N-chlorosuccinimide as a chlorine source with a photocatalyst has been shown to achieve benzylic C-H bond chlorination under visible light, offering a mild and scalable alternative to traditional methods. organic-chemistry.org The application of such innovative, greener approaches to the synthesis of 2-Chloro-1-(chloromethyl)-4-methoxybenzene could significantly enhance the sustainability of its production.

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Phase Transfer Catalysis (PTC) Utilizes a catalyst to facilitate the migration of a reactant from one phase into another where the reaction occurs.Use of aqueous media, milder reaction conditions, and potential for catalyst recycling. researchgate.net
Photocatalytic Chlorination Employs a photocatalyst and a safe chlorine source under visible light irradiation.Metal-free options, high selectivity, and mild reaction conditions. organic-chemistry.orgresearchgate.net
Enzyme-Catalyzed Synthesis Utilizes enzymes to catalyze the desired transformation.High selectivity, mild reaction conditions, and reduced environmental impact.

Exploration of Unconventional Reactivity Pathways and Catalysis

The presence of a benzylic chloride group in this compound opens the door to a wide range of chemical transformations. While classical nucleophilic substitution reactions are well-established, future research is expected to delve into unconventional, catalytically driven reactivity pathways.

A significant area of exploration is the use of transition metal catalysis to activate the C-Cl bond. Nickel-catalyzed Heck-type reactions, for example, have demonstrated the ability to couple benzyl (B1604629) chlorides with unactivated olefins, providing a novel route to functionalized allylbenzene (B44316) derivatives. organic-chemistry.orgnih.govacs.orgmit.edu This methodology is notable for its high selectivity for 1,1-disubstituted olefins and its tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov The application of such nickel-catalyzed cross-coupling reactions to this compound could lead to the synthesis of a diverse array of complex molecules.

Furthermore, photoredox catalysis offers another avenue for unconventional reactivity. Visible light-mediated activation of C-Cl bonds can generate radical intermediates that can participate in a variety of bond-forming reactions. nih.gov The development of photocatalytic systems tailored for the functionalization of this compound could unlock new synthetic possibilities that are not accessible through traditional thermal methods.

Catalytic ApproachReaction TypePotential Products from this compound
Nickel Catalysis Heck-Type Cross-CouplingFunctionalized allylbenzene derivatives. organic-chemistry.orgnih.govacs.orgmit.edu
Photoredox Catalysis Radical-Mediated ReactionsA diverse range of functionalized products through C-C and C-heteroatom bond formation. nih.gov
Dual Catalysis Combination of two catalytic cyclesComplex molecular architectures through synergistic activation.

Computational Design and Prediction of Novel Derivatives with Engineered Reactivity Profiles

Computational chemistry and in silico design are powerful tools for accelerating the discovery and development of new molecules with tailored properties. Future research on this compound will likely leverage these tools to design novel derivatives with engineered reactivity profiles.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of this compound and to predict how the introduction of different substituents on the aromatic ring would affect the reactivity of the benzylic chloride. nih.govresearchgate.netnih.gov This knowledge can guide the rational design of new derivatives with enhanced or altered reactivity for specific applications. For example, computational screening could identify derivatives with optimized properties for use as monomers in polymerization reactions or as building blocks in the synthesis of complex target molecules.

Machine learning models are also emerging as valuable tools for predicting reaction outcomes and site selectivity in aromatic C-H functionalization reactions. rsc.orgrsc.orgchemrxiv.orgresearchgate.net Such models, trained on large datasets of chemical reactions, could be used to predict the most likely products of reactions involving this compound and its derivatives, thereby streamlining the experimental workflow and reducing the need for extensive trial-and-error synthesis.

Computational MethodApplicationPotential Insights for this compound
Density Functional Theory (DFT) Electronic structure analysis and reactivity prediction.Understanding substituent effects on C-Cl bond activation and guiding the design of derivatives with tailored reactivity. nih.govresearchgate.netnih.gov
Machine Learning Prediction of reaction outcomes and site selectivity.Predicting the products of functionalization reactions and identifying optimal reaction conditions. rsc.orgrsc.orgchemrxiv.orgresearchgate.net
Molecular Docking Simulation of interactions with biological targets.Designing derivatives with potential pharmaceutical applications.

Integration of Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. Future research on the synthesis of this compound and its derivatives will undoubtedly focus on the integration of these principles.

This includes the use of renewable feedstocks, the design of atom-economical reactions that maximize the incorporation of all materials used in the process into the final product, and the use of safer solvents and reaction conditions. rsc.orgmdpi.com For example, anisole (B1667542), a component of the target molecule's name, is itself considered a green solvent and could potentially be used as a reaction medium in certain synthetic steps. rsc.orgmdpi.com

The development of catalytic processes is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with high efficiency and selectivity, thereby reducing waste. google.comresearchgate.netgoogle.comgoogle.com Future synthetic routes to this compound will likely prioritize the use of recyclable catalysts and minimize the use of stoichiometric reagents.

Green Chemistry PrincipleApplication in Synthesis
Atom Economy Designing reactions that maximize the incorporation of reactant atoms into the final product.
Use of Safer Solvents Replacing hazardous solvents with greener alternatives like water or bio-derived solvents. rsc.orgmdpi.com
Catalysis Employing catalysts to improve reaction efficiency and reduce waste. google.comresearchgate.netgoogle.comgoogle.com
Renewable Feedstocks Utilizing starting materials derived from renewable sources.

Advanced Applications of this compound in Complex Chemical Synthesis and Materials Development

The dual functionality of this compound makes it an attractive building block for the synthesis of complex molecules and advanced materials. Future research is expected to explore its potential in these areas more extensively.

In the realm of materials science, this compound could serve as a precursor to functional monomers for the synthesis of specialty polymers. For instance, conversion of the chloromethyl group to a vinyl group would yield a styrenic monomer that could be polymerized or copolymerized to create materials with tailored properties. asianpubs.orgresearchgate.netresearchgate.net The presence of the chloro and methoxy (B1213986) substituents on the aromatic ring could impart unique thermal, optical, or chemical resistance properties to the resulting polymers.

In complex chemical synthesis, this compound can be used as a versatile intermediate. The chloromethyl group can be readily converted into a variety of other functional groups, allowing for the introduction of this substituted benzene (B151609) moiety into larger, more complex molecular architectures. chemicalbook.com This could be particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where precise control over molecular structure is crucial.

Application AreaPotential Role of this compound
Polymer Science Precursor to functional monomers for the synthesis of specialty polymers with unique properties. asianpubs.orgresearchgate.netresearchgate.net
Pharmaceutical Synthesis Building block for the construction of complex, biologically active molecules. nih.gov
Agrochemical Synthesis Intermediate in the synthesis of novel pesticides and herbicides.
Fine Chemicals Versatile starting material for the production of dyes, fragrances, and other specialty chemicals.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-Chloro-1-(chloromethyl)-4-methoxybenzene, and how can reaction yields be optimized?

  • Methodological Answer : A one-pot synthesis using 4-methoxybenzyl alcohol and thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C achieves yields up to 84% . Optimization includes controlling stoichiometry (1:1.2 molar ratio of alcohol to SOCl₂) and using inert solvents like dichloromethane. Post-reaction quenching with ice water and purification via column chromatography (hexane/ethyl acetate) improves purity. Monitor reaction progress via TLC (Rf ~0.6 in hexane:ethyl acetate 8:2).

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 3.80 (s, OCH₃), δ 4.60 (s, CH₂Cl), and aromatic protons at δ 6.85–7.30 .
  • Mass Spectrometry : Exact mass (177.9734 Da) confirms molecular formula C₈H₈Cl₂O via high-resolution MS .
  • FT-IR : Peaks at 750 cm⁻¹ (C-Cl stretch) and 1240 cm⁻¹ (C-O-C stretch) validate functional groups.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use enclosed systems and local exhaust ventilation to limit vapor exposure . PPE includes nitrile gloves, chemical-resistant lab coats, and safety goggles. Store in a cool (<25°C), dry environment away from oxidizers. In case of spills, neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity under varying catalytic conditions?

  • Methodological Answer : Conflicting reports on Friedel-Crafts alkylation efficiency may arise from solvent polarity or catalyst choice (e.g., AlCl₃ vs. FeCl₃). Design experiments using deuterated solvents (e.g., DCM-d₂) to track proton transfer via ¹H NMR. Compare kinetic isotope effects (KIE) to distinguish between electrophilic and radical pathways . Computational modeling (DFT) of transition states can further elucidate reaction mechanisms.

Q. What strategies mitigate environmental risks associated with halogenated byproducts during large-scale synthesis?

  • Methodological Answer : Implement green chemistry principles:

  • Replace SOCl₂ with ionic liquid catalysts (e.g., [BMIM]Cl) to reduce HCl emissions .
  • Use biphasic systems (water/organic) to isolate chlorinated intermediates and minimize waste .
  • Analyze byproducts via GC-MS; prioritize biodegradation studies for persistent halogenated residues .

Q. How do structural modifications of this compound influence its application in polymer science?

  • Methodological Answer : Substitute the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance thermal stability in flame-retardant polymers . Evaluate copolymerization kinetics with styrene via DSC and TGA. Compare LOI (Limiting Oxygen Index) values to assess flame retardancy efficiency .

Q. What interdisciplinary approaches address discrepancies in toxicity profiles reported for chlorinated aromatic compounds?

  • Methodological Answer : Conduct comparative toxicogenomics using in vitro models (e.g., HepG2 cells) to assess mutagenicity (Ames test) and oxidative stress markers (ROS assays) . Cross-reference with ecotoxicology data (e.g., Daphnia magna LC₅₀) to reconcile lab-vs-environmental toxicity disparities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.